N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQTSDHUZHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Benzothiophen-2-yl Derivatives
The benzothiophene core is synthesized via Friedel-Crafts cyclization of thioanisole derivatives or Pd-catalyzed cross-coupling of halogenated thiophenes:
Method 1: Friedel-Crafts Acylation
- React 2-bromothioanisole with acetyl chloride in the presence of AlCl₃ (yield: 68–72%).
- Subsequent deprotection with BBr₃ yields 2-acetyl-1-benzothiophene.
Method 2: Suzuki-Miyaura Coupling
- Couple 2-bromo-1-benzothiophene with pinacol boronate esters using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (yield: 80–85%).
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 68–72 |
| Suzuki | Pd(PPh₃)₄ | THF/H₂O | 80–85 |
Synthesis of 2-Hydroxypropylamine Backbone
The 2-hydroxypropylamine segment is generated through epoxide ring-opening or reductive amination :
Epoxide Route
- React epichlorohydrin with ammonium hydroxide to form 1-amino-3-chloro-2-propanol.
- Hydrolyze chloride with NaOH to yield 2-hydroxypropylamine (yield: 75%).
Reductive Amination
Oxolane-3-Carboxamide Formation
Tetrahydrofuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by coupling with 2-hydroxypropylamine:
- Activate tetrahydrofuran-3-carboxylic acid with SOCl₂ (0°C, 2 h).
- React with 2-hydroxypropylamine in dry THF using Et₃N as base (yield: 88%).
Final Coupling Strategies
Nucleophilic Addition to Ketone Intermediates
The benzothiophene ketone undergoes Grignard addition with 2-hydroxypropylamine derivatives:
Amide Bond Formation via Carbodiimide Coupling
Couple the amine intermediate with oxolane-3-carboxylic acid using EDCl/HOBt:
- Dissolve N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]amine (1 eq) and oxolane-3-carboxylic acid (1.2 eq) in DMF.
- Add EDCl (1.5 eq) and HOBt (0.1 eq), stir at 25°C for 12 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane 1:1) to obtain the target compound (yield: 78%).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protective Group Strategies
- TBS protection of the hydroxyl group prevents undesired side reactions during amide coupling (yield improvement: 12%).
- Deprotection with TBAF in THF restores the hydroxyl functionality without affecting the amide bond.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the tetrahydrofuran carboxamide structure could contribute to its stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from structurally or functionally related compounds mentioned in the evidence:
2.1. Comparison with Acetamide Derivatives ()
Compounds such as Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS 2738952-61-7) share an amide backbone but differ significantly due to:
- Perfluoroalkylthio groups : These confer hydrophobicity and chemical stability, unlike the benzothiophene and oxolane groups in the target compound.
- Functionalization: The dimethylamino and perfluoroalkyl chains in the acetamide derivatives suggest surfactant or fluorochemical applications, whereas the benzothiophene moiety in the target compound may imply pharmacological relevance.
2.2. Comparison with Cosmetic Ingredients ()
Compounds like DIOLEYL EDTHP-MONIUM METHOSULFATE (CAS 37838-38-3) and DIOLEOYL EDTHP-MONIUM METHOSULFATE are quaternary ammonium salts with antistatic and surfactant properties. Key differences include:
- Structural Motifs : These compounds feature long-chain fatty acids (e.g., oleyl) and methosulfate groups, unlike the benzothiophene and hydroxypropyl groups in the target compound.
- Applications : Their use in cosmetics as antistatic agents contrasts with the undefined role of the target compound.
Research Findings and Data Limitations
Despite extensive review of the provided evidence:
- No direct data on the target compound’s physicochemical properties, toxicity, or bioactivity were identified.
- Indirect comparisons to acetamide or cosmetic ingredients are speculative due to structural and functional disparities.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide, also known as 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea, with the molecular formula C17H22N2O3S. Its structure includes:
- Benzo[b]thiophene : Contributes to biological interactions through π-π stacking.
- Hydroxypropyl group : Potentially involved in hydrogen bonding with biological targets.
- Urea moiety : Known for its ability to form hydrogen bonds, influencing interactions with enzymes and receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.
- Antiproliferative Effects : Similar compounds have shown antiproliferative effects in mammalian cells, potentially through topoisomerase inhibition .
Biological Activity Overview
Research indicates that compounds related to benzothiophene often exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents by disrupting microbial cell functions.
- Anticancer Properties : Certain benzothiophene derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Compounds containing thiophene rings have demonstrated anti-inflammatory properties in various models.
Data Table of Biological Activities
Case Studies and Research Findings
-
Antiproliferative Studies :
A study on benzopsoralens indicated that compounds with hydroxymethyl or diethylaminomethyl groups exhibited significant antiproliferative effects on mammalian cells, suggesting a similar potential for this compound due to structural similarities . -
Mechanistic Insights :
Research has shown that benzothiophene derivatives can inhibit topoisomerase II, a critical enzyme in DNA replication and repair. This inhibition may lead to increased DNA damage in cancer cells, providing a mechanism for their anticancer effects . -
Inflammation Model Studies :
In animal models, compounds similar to this compound have been shown to reduce markers of inflammation, indicating a potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Coupling the benzothiophene moiety with a hydroxypropyl intermediate using protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent oxidation of sensitive functional groups .
- Step 2 : Carboxamide formation via activation of the oxolane-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .
- Critical Conditions : Temperature (0–25°C), anhydrous solvents (e.g., DMF or THF), and strict pH control (6.5–7.5) to minimize side reactions .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity .
Q. How can researchers characterize the molecular structure and confirm stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, particularly for the chiral hydroxypropyl group .
- NMR Spectroscopy : Use H/C NMR to assign protons (e.g., benzylic -CH- at δ 3.8–4.2 ppm) and confirm carboxamide linkage (C=O at ~168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] calc. for CHNOS: 304.1008) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for targets like kinases or GPCRs .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC values)?
- Methodological Answer :
- Standardized Protocols : Reproduce assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. flow cytometry) .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. PBS) or incubation time .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of binding poses .
- Free Energy Calculations : MM/GBSA or MM/PBSA to estimate binding affinities and prioritize synthetic analogs .
Q. How does modifying substituents (e.g., halogenation) affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., Cl vs. F substitution on benzothiophene) and test activity .
- Key Parameters :
| Substituent Position | Effect on LogP | Bioactivity Trend | Target Selectivity |
|---|---|---|---|
| Benzothiophene C-3 | ↑ Lipophilicity | ↑ Anticancer potency | COX-2 inhibition |
| Oxolane ring | ↓ Solubility | ↓ Antimicrobial | GPCR off-target effects |
Q. What strategies address poor aqueous solubility or bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters or PEGylation at the hydroxypropyl group to enhance solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or Cremophor EL to improve formulation stability .
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (size <200 nm) for sustained release .
Q. How to assess stability under physiological conditions (e.g., plasma hydrolysis)?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 h) and analyze degradation via LC-MS .
- Plasma Stability Assays : Monitor parent compound depletion in human plasma (0–24 h) with LC-MS/MS quantification .
Q. How to ensure reproducibility in multi-step synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
- Quality Control : Validate intermediates via H NMR and HPLC at each step .
Q. What approaches design derivatives with reduced off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
